molecular formula C7H4ClNO2S2 B2628010 Thieno[2,3-b]pyridine-5-sulfonyl chloride CAS No. 1864060-96-7

Thieno[2,3-b]pyridine-5-sulfonyl chloride

Cat. No.: B2628010
CAS No.: 1864060-96-7
M. Wt: 233.68
InChI Key: SUBNPKPVIBXXLX-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-5-sulfonyl chloride is a heterocyclic compound with the molecular formula C7H4ClNO2S2. It is a derivative of thieno[2,3-b]pyridine, which is a fused heterocyclic system containing both thiophene and pyridine rings. This compound is known for its reactivity due to the presence of the sulfonyl chloride group, making it a valuable intermediate in organic synthesis .

Mechanism of Action

Target of Action

It has been suggested that it may interact with g protein-coupled receptors (gpcrs), specifically the a2a receptor . GPCRs are a large family of cell surface receptors that respond to a variety of external signals and are involved in many diseases.

Mode of Action

It is believed to bind to its target receptors, such as the a2a receptor, and modulate their activity . This modulation can lead to changes in cellular signaling pathways, potentially leading to various biological effects.

Pharmacokinetics

Its molecular weight of 233.7 suggests that it may have suitable properties for bioavailability, but further studies are needed to confirm this.

Result of Action

Given its potential interaction with gpcrs, it may influence cellular signaling and potentially have effects on cell proliferation, inflammation, and other processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-b]pyridine-5-sulfonyl chloride typically involves the reaction of thieno[2,3-b]pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: Thieno[2,3-b]pyridine

    Reagent: Chlorosulfonic acid (ClSO3H)

    Reaction Conditions: The reaction is usually conducted at low temperatures to prevent over-chlorination and to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b]pyridine-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

Scientific Research Applications

Thieno[2,3-b]pyridine-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    Thieno[2,3-b]pyridine-5-sulfonate: Contains a sulfonate group instead of a sulfonyl chloride group.

Uniqueness

Thieno[2,3-b]pyridine-5-sulfonyl chloride is unique due to its high reactivity and versatility in organic synthesis. The presence of the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

thieno[2,3-b]pyridine-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S2/c8-13(10,11)6-3-5-1-2-12-7(5)9-4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBNPKPVIBXXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(C=C21)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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